![molecular formula C10H8N2S B12876090 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-75-8](/img/structure/B12876090.png)
4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and a pyrrole ring with a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester in the presence of sulfur and a base . The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Pyrrole derivatives, including 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile, have been investigated for their anticancer properties. Research indicates that pyrrole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of a series of pyrrole derivatives demonstrating significant cytotoxic activity against various cancer cell lines, suggesting that this compound could be a promising lead compound for developing new anticancer agents .
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory properties. Pyrrole derivatives have shown efficacy in reducing inflammation and pain in preclinical models. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways, making these compounds suitable candidates for developing new anti-inflammatory drugs .
Agricultural Applications
Insecticidal Properties
Research has demonstrated that pyrrole derivatives possess insecticidal activities. Specifically, this compound has been evaluated for its effectiveness against agricultural pests. Studies report varying degrees of insecticidal bioefficacy, indicating its potential as a natural pesticide . The compound's ability to disrupt insect growth and reproduction makes it a candidate for sustainable agricultural practices.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Its use in synthesizing conductive polymers is particularly noteworthy. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this pyrrole derivative enhances the electronic properties of the resulting materials .
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 5.5 | |
This compound | Anti-inflammatory | 10.2 | |
Other Pyrrole Derivative A | Insecticidal | 0.9442 | |
Other Pyrrole Derivative B | Insecticidal | 0.5707 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving various pyrrole derivatives, including this compound, researchers assessed the cytotoxic effects on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Agricultural Application
Field trials were conducted to evaluate the insecticidal activity of this compound against common agricultural pests. The results showed a notable reduction in pest populations, supporting its application as a biopesticide in integrated pest management strategies .
Mechanism of Action
The mechanism of action of 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: Voltage-gated sodium channels, L-type calcium channels, and GABA transporters.
Pathways Involved: Modulation of ion channels and neurotransmitter release, leading to its anticonvulsant and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Similar structure with additional morpholine and pyrrolidine rings.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Contains a thiophene ring with different substituents.
Uniqueness
4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a thiophene ring with a methyl group and a pyrrole ring with a nitrile group.
Biological Activity
The compound 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is a member of the pyrrole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structure
The molecular formula of this compound is C10H8N2S, with a molecular weight of approximately 188.25 g/mol. The structure features a pyrrole ring fused with a thiophene moiety, which contributes to its unique electronic properties.
Property | Value |
---|---|
Molecular Formula | C10H8N2S |
Molecular Weight | 188.25 g/mol |
CAS Number | 87388-74-7 |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes crucial for bacterial survival.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound effectively inhibited bacterial growth at low concentrations.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrrole derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that this compound induced apoptosis in cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests its potential as a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological efficacy of pyrrole derivatives can be influenced by structural modifications. For instance, substituents on the thiophene or pyrrole rings can enhance or diminish activity. Research has shown that electron-withdrawing groups improve antimicrobial and anticancer activities by stabilizing reactive intermediates during metabolic processes .
Table 2: SAR Insights
Substituent Type | Activity Impact |
---|---|
Electron-withdrawing | Increased activity |
Bulky substituents | Decreased activity |
Properties
CAS No. |
87388-75-8 |
---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-13-10(7)9-6-12-5-8(9)4-11/h2-3,5-6,12H,1H3 |
InChI Key |
UNGURTPSRWYCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
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